

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B143639

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(6-(Trifluoromethyl)pyridin-2-yl)methanol**, a key building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Overview and Chemical Properties

(6-(Trifluoromethyl)pyridin-2-yl)methanol, with CAS Number 131747-53-0, is a heterocyclic organic compound.[1][2] The strategic placement of a trifluoromethyl (-CF₃) group on the pyridine ring significantly influences its physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, which are critical attributes for drug candidates.[3][4]

The hydroxymethyl (-CH₂OH) group provides a reactive handle for a variety of chemical transformations, further adding to its versatility as a building block in organic synthesis.[3]

Table 1: Chemical and Physical Properties of **(6-(Trifluoromethyl)pyridin-2-yl)methanol**

Property	Value	Source
CAS Number	131747-53-0	[1][2]
Molecular Formula	C ₇ H ₆ F ₃ NO	[1]
Molecular Weight	177.12 g/mol	[5]
IUPAC Name	(6-(Trifluoromethyl)pyridin-2-yl)methanol	N/A
PubChem CID	14761464	[1]
Appearance	Colorless to Light yellow to Light orange clear liquid	[6]
Purity	>98.0% (GC)	[6]
XLogP3	0.9	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	1	[5]

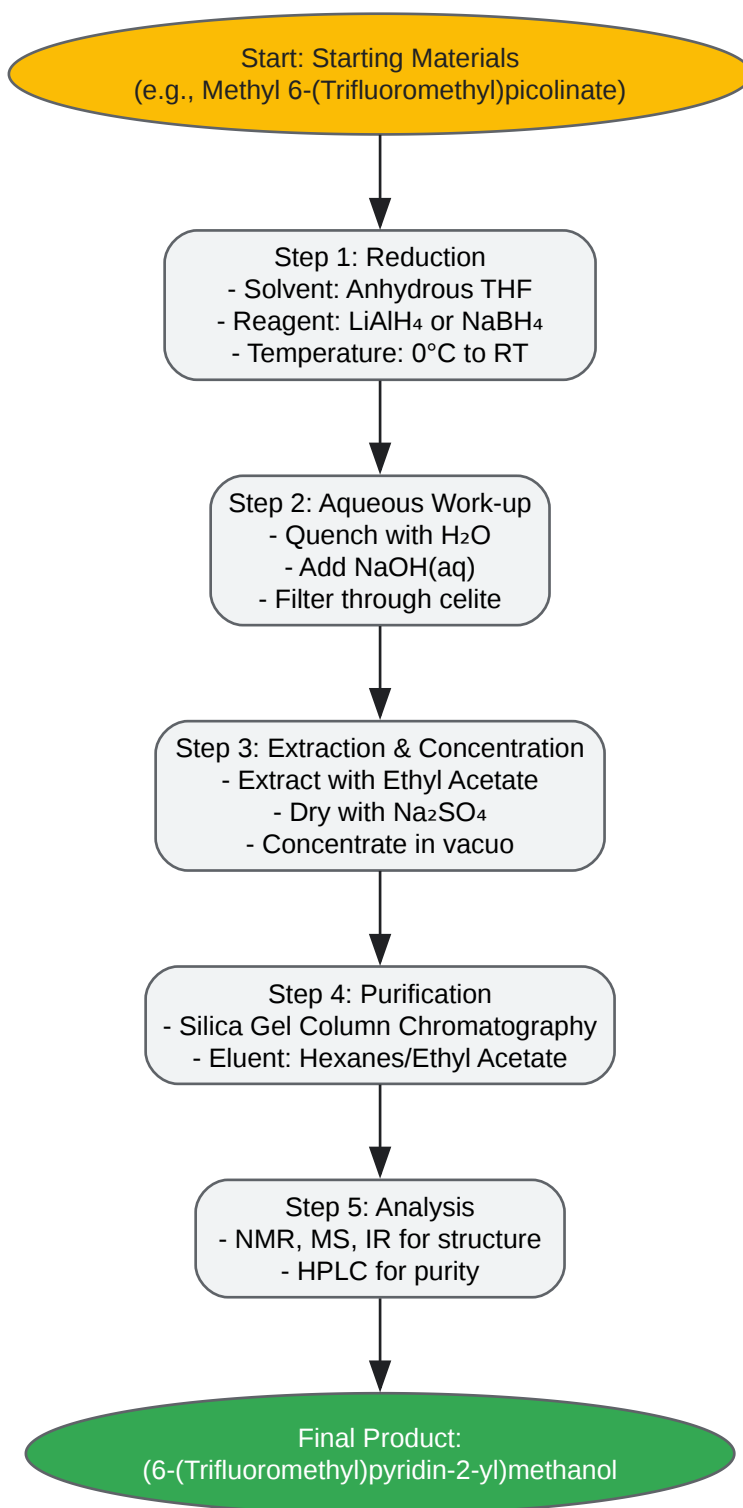
Role in Medicinal Chemistry and Drug Development

Trifluoromethylpyridine (TFMP) derivatives are of significant interest in the pharmaceutical industry.[7] The unique properties conferred by the trifluoromethyl group can lead to improved pharmacokinetic profiles and therapeutic efficacy.[4][8]

- **Enhanced Metabolic Stability:** The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.
- **Increased Lipophilicity:** The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. [3][4]

- **Modulation of Basicity:** The electron-withdrawing nature of the -CF₃ group lowers the pK_a of the pyridine nitrogen, reducing its basicity. This can be advantageous in avoiding off-target interactions and improving oral bioavailability.
- **Improved Binding Affinity:** The -CF₃ group can engage in favorable interactions, such as dipole-dipole and multipolar interactions, with protein targets, potentially enhancing binding affinity and selectivity.^[4]

The hydroxymethyl group on the pyridine ring serves as a versatile synthetic handle, allowing for the construction of more complex, biologically active molecules.^[3] This makes **(6-(Trifluoromethyl)pyridin-2-yl)methanol** a valuable precursor for creating libraries of compounds for high-throughput screening.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143639#6-trifluoromethyl-pyridin-2-yl-methanol-chemical-properties]

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